6-bromo-2-methyl-2H-indazole-3-carbaldehyde
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Overview
Description
6-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom and a formyl group in its structure makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde typically involves the bromination of 2-methylindazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The bromination reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The resulting 6-bromo-2-methylindazole is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-2-methyl-2H-indazole-3-methanol.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-methyl-2H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Explored for its role in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. For example, indazole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The bromine atom and formyl group in this compound can enhance its binding affinity and specificity towards these molecular targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-2H-indazole: Lacks the formyl group, making it less versatile in certain synthetic applications.
2-Methyl-2H-indazole-3-carbaldehyde: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-Chloro-2-methyl-2H-indazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
6-Bromo-2-methyl-2H-indazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group. This combination allows for a wide range of chemical modifications and enhances its utility as an intermediate in organic synthesis. The bromine atom can participate in various substitution reactions, while the formyl group can undergo oxidation or reduction, providing multiple pathways for further functionalization .
Properties
IUPAC Name |
6-bromo-2-methylindazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-9(5-13)7-3-2-6(10)4-8(7)11-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJNWLNTUALYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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